The compound 2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, often referred to in scientific literature as HRO761, is a synthetic organic compound developed by Novartis. It functions primarily as an inhibitor of the Werner RecQ-like helicase, which plays a crucial role in DNA replication and repair processes. This compound has garnered attention due to its potential therapeutic applications in oncology and other fields related to genetic stability and cellular proliferation.
The information regarding the compound's classification and properties can be sourced from the IUPHAR/BPS Guide to Pharmacology, which provides detailed insights into its biological activity and interactions with various targets . Additionally, patent literature and chemical databases such as PubChem also provide extensive data regarding its synthesis and applications .
The compound is classified as a synthetic organic molecule. Its structure includes functional groups that are characteristic of both acetamides and oxadiazoles, indicating its potential utility in medicinal chemistry.
The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions (such as temperature, solvents, and catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature.
The molecular formula for 2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is . The structure consists of:
The compound's structural data can be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its three-dimensional arrangement and to study interactions at the molecular level.
The primary chemical reactions involving this compound include:
Technical details such as reaction conditions (temperature, solvent choice) significantly affect these processes.
The mechanism of action for 2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide primarily involves its role as an inhibitor of Werner RecQ-like helicase. By binding to this helicase, it interferes with DNA unwinding processes necessary for replication and repair. This inhibition can lead to increased genomic instability in cancer cells, making them more susceptible to therapeutic interventions.
Experimental studies demonstrate that compounds like HRO761 exhibit significant inhibitory activity against helicase enzymes at nanomolar concentrations .
The compound exhibits properties typical of organic molecules including:
Key chemical properties include:
Relevant analyses such as spectral data (IR, NMR) help characterize these properties in detail.
The primary applications of 2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide lie within:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: